8-Iodo-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
8-Iodo-2-phenylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of anticancer, antibacterial, and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-iodo-2-phenylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.
Introduction of Phenyl Group: The phenyl group is introduced at the 2nd position using a Friedel-Crafts acylation reaction.
Carboxylation: The carboxylic acid group is introduced at the 4th position through a carboxylation reaction, typically using carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Iodo-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-iodo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the iodine atom at the 8th position but shares similar core structure and properties.
8-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
2-Phenylquinoline-4-carboxamide:
Uniqueness: The presence of the iodine atom at the 8th position in 8-iodo-2-phenylquinoline-4-carboxylic acid enhances its reactivity and potential biological activities compared to its non-iodinated counterparts . This unique feature makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H10INO2 |
---|---|
Molecular Weight |
375.16 g/mol |
IUPAC Name |
8-iodo-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10INO2/c17-13-8-4-7-11-12(16(19)20)9-14(18-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,19,20) |
InChI Key |
OOYNAIOVYDDTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3I)C(=C2)C(=O)O |
Origin of Product |
United States |
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